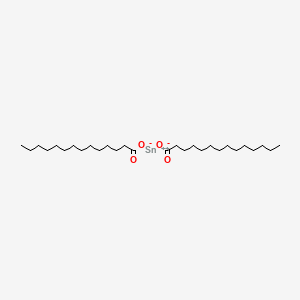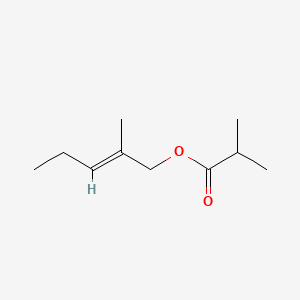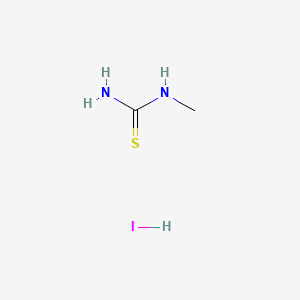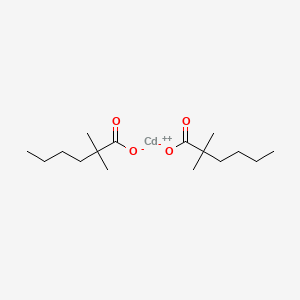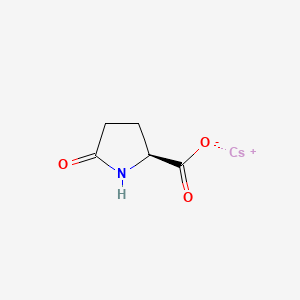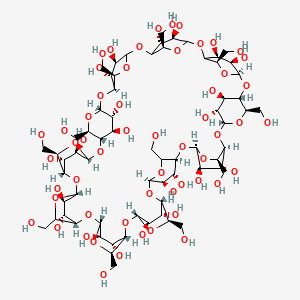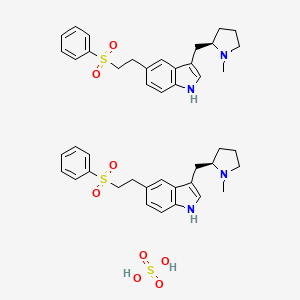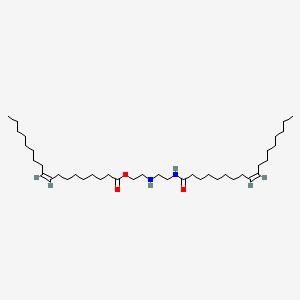
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate is a chemical compound with the molecular formula C40H76N2O3. It is a derivative of oleic acid, which is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its unique structure, which includes two oleoylamino groups attached to an ethylamine backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate typically involves the reaction of oleic acid with ethylenediamine. The process can be summarized in the following steps:
Formation of Oleoylamide: Oleic acid is first reacted with ethylenediamine to form oleoylamide. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Formation of this compound: The oleoylamide is then reacted with another molecule of oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
Oxidation: Formation of oxides or peroxides
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can influence various cellular processes, including signal transduction, membrane transport, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid that is a precursor to 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate.
Ethylenediamine: A diamine that is used in the synthesis of this compound.
Oleoylamide: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual oleoylamino groups, which confer distinct chemical and physical properties. This structure allows it to interact with lipid membranes and proteins in ways that are different from its precursor compounds. Its ability to form micelles and liposomes makes it particularly valuable in drug delivery and cosmetic formulations.
Properties
CAS No. |
82799-40-4 |
|---|---|
Molecular Formula |
C40H76N2O3 |
Molecular Weight |
633.0 g/mol |
IUPAC Name |
2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H76N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)42-36-35-41-37-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,43)/b19-17-,20-18- |
InChI Key |
ILHHSNJWQFFKQW-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


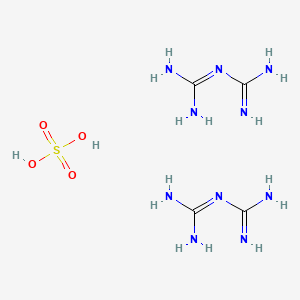


![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

